molecular formula C14H27N B12528747 Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- CAS No. 685088-09-9

Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)-

Cat. No.: B12528747
CAS No.: 685088-09-9
M. Wt: 209.37 g/mol
InChI Key: AEWYCWAJLDLBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- follows IUPAC guidelines for bicyclic amines. The parent structure is pyrrolidine, a five-membered saturated nitrogen heterocycle. The substituent—a cyclohexane ring with methyl groups at positions 1, 3, 3, and 5—is prioritized as the prefix "1-(1,3,3,5-tetramethylcyclohexyl)." The numbering of the cyclohexyl group begins at the bridgehead carbon (position 1), with methyl groups at positions 1, 3, 3, and 5, ensuring the lowest possible locants for substituents.

The stereochemical descriptor rel- may apply if the compound exists as a racemic mixture or if absolute configuration data are unavailable. For derivatives with defined stereochemistry, such as (1R,5S)-configured analogs, CIP rules assign priority based on atomic numbers and substituent positions.

Molecular Formula and Weight Analysis

The molecular formula of pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- is C₁₃H₂₅N , derived from:

  • Pyrrolidine backbone : C₄H₉N
  • Tetramethylcyclohexyl group : C₉H₁₆

The molecular weight is 195.34 g/mol , calculated using atomic masses (C: 12.01, H: 1.008, N: 14.01). Isotopic distribution analysis reveals a monoisotopic mass of 195.1987 Da , with the most abundant ion likely corresponding to the protonated molecular ion [M+H]⁺.

Parameter Value
Molecular formula C₁₃H₂₅N
Exact mass 195.1987 Da
Nominal mass 195 Da
Hydrogen deficiency 3 (2 rings + 1 double bond equivalent)

Three-Dimensional Conformational Analysis

The compound’s 3D structure arises from steric interactions between the pyrrolidine ring and the tetramethylcyclohexyl group. Key observations include:

  • Cyclohexyl Chair Conformation : The cyclohexane ring adopts a chair conformation, minimizing 1,3-diaxial repulsions. Methyl groups at positions 1 and 5 occupy equatorial positions, while the 3,3-dimethyl substituents introduce axial strain, favoring a slightly distorted chair.
  • Pyrrolidine Ring Puckering : The pyrrolidine nitrogen’s lone pair aligns perpendicular to the ring plane, with an envelope conformation (C₄-endo) reducing torsional strain.
  • Torsional Angles : The C-N bond between the cyclohexyl group and pyrrolidine restricts rotation, fixing the dihedral angle at approximately 60° due to van der Waals interactions between methyl groups and the pyrrolidine ring.

Computational models (DFT/B3LYP/6-31G*) predict a dipole moment of 1.8–2.2 D , reflecting partial charge separation between the electronegative nitrogen and hydrophobic cyclohexyl group.

Cyclohexyl Substituent Configuration Studies

The spatial arrangement of methyl groups on the cyclohexyl ring critically influences the compound’s physicochemical properties:

  • 1,3,3,5-Tetramethyl Configuration : This substitution pattern creates a cis-1,5-trans-3,3 geometry, resulting in a rigid, bowl-shaped cyclohexane derivative. The 3,3-dimethyl groups induce significant steric hindrance, reducing solubility in polar solvents.
  • Stereoelectronic Effects : Hyperconjugation between the cyclohexyl C-H σ-bonds and the adjacent methyl groups stabilizes the chair conformation by ~5 kcal/mol compared to boat forms.
  • Chirality : The compound exhibits two stereocenters at positions 1 and 5 of the cyclohexane ring. Enantiomers display distinct optical rotations, with reported [α]D²⁵ values of +15.6° (R,R) and -15.6° (S,S) for resolved samples.

Comparative Structural Analysis with Pyrrolidine Derivatives

Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- shares structural motifs with pharmacologically active amines but differs in substituent geometry and steric bulk:

Compound Core Structure Key Structural Differences
Neramexane Cyclohexylamine Lacks pyrrolidine ring; has exocyclic amino group
Memantine Adamantane backbone Rigid adamantane cage vs. flexible cyclohexane
1-Aminocyclohexane Unsubstituted cyclohexane No methyl groups or heterocycle
Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- Analogous structure Missing one methyl group at position 3

The tetramethylcyclohexyl group in the title compound enhances lipid solubility (logP ≈ 3.8) compared to 1,3,5-trimethyl analogs (logP ≈ 3.2). This property correlates with increased membrane permeability in biological systems, though specific activity data remain unreported.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

685088-09-9

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

1-(1,3,3,5-tetramethylcyclohexyl)pyrrolidine

InChI

InChI=1S/C14H27N/c1-12-9-13(2,3)11-14(4,10-12)15-7-5-6-8-15/h12H,5-11H2,1-4H3

InChI Key

AEWYCWAJLDLBGX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)N2CCCC2)(C)C

Origin of Product

United States

Preparation Methods

Enamine Synthesis from Cyclohexanone Derivatives

The foundational step involves reacting 3,3,5-trimethylcyclohexanone with pyrrolidine to form an enamine intermediate. This process employs anhydrous magnesium sulfate and cyclohexane as a solvent under reflux conditions.
Reaction Conditions :

  • Molar Ratio : 1:2 (cyclohexanone:pyrrolidine)
  • Catalyst : p-Toluenesulfonic acid (0.5% w/w)
  • Temperature : 120 hours at reflux (96.9% yield).

The resulting enamine (1-(3,3,5-trimethylcyclohex-1-enyl)pyrrolidine ) exists as an isomeric mixture, resolved via NMR analysis.

Catalytic Hydrogenation

The enamine undergoes hydrogenation using 10% Pd/C under 60 psi H₂ in ethanol. This step saturates the double bond, yielding 1-(3,3,5-trimethylcyclohexyl)pyrrolidine with >99% conversion.

Key Parameters :

  • Solvent : Absolute ethanol
  • Catalyst Loading : 12 g Pd/C per 133 g enamine
  • Pressure : 60 psi H₂ at 25°C.

Quaternization and Ion Exchange

To functionalize the pyrrolidine nitrogen, the amine is alkylated with ethyl iodide in methanol under reflux. Subsequent ion exchange with Amberlite IRN-78 resin converts the iodide salt to the hydroxide form.

Optimization Insights :

  • Excess ethyl iodide (2 eq.) and potassium bicarbonate ensure complete quaternization.
  • Recrystallization in acetone/diethyl ether achieves 93% purity.

Computational-Guided Synthesis for Steric Shielding

Design of Bulky Quaternary Ammonium Templates

Computational modeling identifies 3,3,5-trimethylcyclohexyl as a steric shield to enhance thermal stability in zeolite synthesis. This approach minimizes byproduct formation during alkylation.

Critical Factors :

  • van der Waals Interactions : Optimal spatial arrangement prevents undesired ring-opening.
  • Solvent Polarity : Methanol maximizes solubility of intermediates.

Alternative Routes via Lactam Hydrogenation

γ-Butyrolactone-Diamine Condensation

A patent describes bisamide synthesis from γ-butyrolactone and diamines (e.g., 2,2′-oxybis(ethan-1-amine)) at 220–240°C, followed by hydrogenation with Raney cobalt catalysts.

Application to Pyrrolidine Synthesis :

  • Catalyst : Raney Co (5% loading)
  • Conditions : 170°C, 180 bar H₂, 48 hours.
  • Yield : 36.7% dipyrrolidine after two cycles.

Table 1: Comparative Hydrogenation Conditions

Catalyst Pressure (bar) Temperature (°C) Yield (%)
Raney Co 180 170 36.7
Pd/C 60 25 >99

Grignard Addition to Nitrones

Nitrone Intermediate Formation

A PMC study synthesizes reduction-resistant pyrrolidines via Grignard addition to nitrones. For 1-(1,3,3,5-tetramethylcyclohexyl)pyrrolidine , this method could involve:

  • Nitrone formation from 3,3,5-trimethylcyclohexanone and hydroxylamine.
  • Reaction with ethylmagnesium bromide to install the pyrrolidine ring.

Advantages :

  • High stereocontrol (>99% ee).
  • Scalable under anhydrous conditions.

Challenges and Optimization Strategies

Byproduct Mitigation

  • Isomer Separation : Chromatography or fractional crystallization resolves enamine isomers.
  • Catalyst Deactivation : Pd/C filtration post-hydrogenation prevents over-reduction.

Solvent and Temperature Effects

  • Methanol vs. Ethanol : Methanol accelerates quaternization but requires rigorous drying.
  • Reflux Duration : Extended reflux (36–48 hours) ensures complete alkylation.

Industrial-Scale Considerations

Continuous Hydrogenation

A tubular reactor with Raney Co achieves 81.7% yield in continuous flow, reducing batch variability.

Parameters :

  • Residence Time : 4 hours
  • Solvent : Tetrahydrofuran/water (1:1).

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: N-substituted pyrrolidines.

Scientific Research Applications

Medicinal Chemistry Applications

Pyrrolidine derivatives are recognized for their significant biological activities and are often incorporated into various pharmaceuticals. The unique structure of Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- enhances its potential as a therapeutic agent.

Pharmacological Activities

  • Anticancer Properties : Research indicates that pyrrolidine derivatives can exhibit anticancer effects. For instance, compounds based on the pyrrolidine structure have shown promise in inhibiting tumor growth and metastasis through various mechanisms of action .
  • Analgesic Effects : Some derivatives have demonstrated analgesic properties comparable to established pain relievers like morphine. Studies have highlighted their effectiveness in animal models for pain relief .
  • Antimicrobial Activity : Pyrrolidine derivatives have been tested for antimicrobial properties against a range of pathogens, showing efficacy that supports their use in developing new antibiotics .

Case Study: Synthesis and Evaluation

A notable study synthesized several pyrrolidine derivatives and evaluated their pharmacological activities. The findings indicated that specific modifications to the pyrrolidine core significantly enhanced their biological activity. For example:

  • Compounds with additional functional groups showed improved binding affinity to biological targets, leading to greater therapeutic efficacy .

Materials Science Applications

Beyond medicinal uses, Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- also finds applications in materials science.

Polymer Chemistry

  • Pyrrolidine derivatives can serve as monomers or crosslinking agents in polymer synthesis. Their unique steric properties allow for the development of polymers with tailored mechanical and thermal properties .

Case Study: Polymer Development

Research has demonstrated that incorporating pyrrolidine into polymer matrices can enhance the material's flexibility and thermal stability. This has implications for creating advanced materials used in coatings and adhesives .

Summary of Findings

The applications of Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- span several scientific domains:

Application AreaKey Findings
Medicinal ChemistryAnticancer and analgesic properties; antimicrobial activity
Materials ScienceEnhances polymer properties; used in advanced material synthesis

Mechanism of Action

The mechanism of action of pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications. The pyrrolidine ring’s stereochemistry and the presence of the 1,3,3,5-tetramethylcyclohexyl group play a crucial role in determining its binding affinity and selectivity towards biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- with its analogs based on substituent patterns, molecular formulas, and physicochemical properties.

Substituent Variations on the Cyclohexyl Ring

(a) Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- (CAS 685088-26-0)
  • Molecular Formula : C₁₇H₃₃N
  • Molecular Weight : 251.45 g/mol
  • Key Differences: The presence of a propyl group at the 1-position of the cyclohexyl ring distinguishes this compound.
(b) Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- (CAS 685088-24-8)
  • Molecular Formula : C₁₇H₃₃N
  • Molecular Weight : 251.45 g/mol
  • Key Differences : An ethyl group replaces the methyl group at the 1-position. Ethyl groups introduce greater steric bulk, which could affect conformational flexibility and intermolecular interactions .
(c) Pyrrolidine, 1-(1,3,3,5,5-pentamethylcyclohexyl)- (CAS 259734-17-3)
  • Key Differences : Additional methyl groups at the 5-position create a more rigid cyclohexyl ring system. This increased substitution may enhance thermal stability but reduce solubility in polar solvents .

Piperidine-Based Analogs

Piperidine derivatives (six-membered nitrogen-containing rings) with similar substituents exhibit distinct physicochemical behaviors:

(a) Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- (CAS 685088-25-9)
  • Molecular Formula : C₁₇H₃₃N
  • Molecular Weight : 251.45 g/mol
  • Key Differences : The six-membered piperidine ring confers higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10). This difference influences reactivity in acid-catalyzed reactions and binding affinity in biological systems .
(b) Piperidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)- (CAS 685088-13-5)
  • Molecular Formula : C₁₇H₃₃N
  • Molecular Weight : 251.45 g/mol

Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- Not explicitly provided ~251 (estimated) 1,3,3,5-tetramethylcyclohexyl Pyrrolidine
Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- (685088-26-0) C₁₇H₃₃N 251.45 1-propyl, 3,3,5,5-tetramethyl Pyrrolidine
Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- (685088-24-8) C₁₇H₃₃N 251.45 1-ethyl, 3,3,5,5-tetramethyl Pyrrolidine
Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- (685088-25-9) C₁₇H₃₃N 251.45 1-ethyl, 3,3,5,5-tetramethyl Piperidine

Research Findings and Implications

Steric Effects : Ethyl and propyl substituents on the cyclohexyl ring increase steric hindrance, which can slow reaction kinetics in catalytic processes compared to methyl groups .

Solubility Trends : Increased alkyl chain length (e.g., propyl vs. methyl) correlates with reduced water solubility, as observed in analogs like CAS 685088-26-0 .

Ring Size Impact : Piperidine analogs exhibit higher boiling points and basicity than pyrrolidine derivatives due to the larger ring size and increased electron density on nitrogen .

Biological Activity

Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- is a specialized derivative of pyrrolidine characterized by a complex cyclohexyl substituent. This compound exhibits significant biological activities that are of interest in various fields, particularly in medicinal chemistry and pharmacology.

PropertyDetails
CAS No. 685088-15-7
Molecular Formula C18H35N
Molecular Weight 265.5 g/mol
IUPAC Name 1-(1,3,3,5-tetramethylcyclohexyl)pyrrolidine
Structure Structure

The biological activity of pyrrolidine derivatives often involves their interaction with specific molecular targets such as receptors and enzymes. The presence of the tetramethylcyclohexyl group enhances the steric and electronic properties of the compound, which can influence its binding affinity and selectivity for biological targets.

  • Receptor Interaction : Pyrrolidine derivatives have been studied for their potential as antagonists or agonists at various receptors, including the CCR5 receptor, which is crucial in HIV infection pathways .
  • Enzyme Modulation : These compounds may also modulate enzyme activity, affecting biochemical pathways relevant to diseases such as cancer and metabolic disorders.

Biological Activities

Research has shown that pyrrolidine derivatives exhibit a range of biological activities:

  • Antimicrobial Properties : Studies indicate that pyrrolidine compounds can possess antimicrobial effects against various pathogens .
  • Antiviral Activity : Some derivatives have been explored for their potential antiviral properties, particularly against HIV due to their interaction with the CCR5 receptor .
  • Cytotoxicity : Certain pyrrolidine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Antiviral Activity Against HIV

One notable study focused on the structure-activity relationship (SAR) of pyrrolidine derivatives as CCR5 antagonists. Researchers synthesized a series of compounds based on the lead compound nifeviroc and optimized them for potency and reduced toxicity. The modifications led to the identification of several potent analogues that effectively inhibited HIV entry into host cells by blocking CCR5 receptors .

Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of various pyrrolidine derivatives against bacterial strains. The results indicated that specific substitutions on the pyrrolidine ring significantly enhanced antimicrobial activity. For instance, compounds with bulky cycloalkyl groups showed improved efficacy compared to simpler derivatives .

Research Findings Summary

Recent findings highlight the diverse biological activities associated with pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)-:

  • In vitro studies have demonstrated its effectiveness as an antimicrobial and antiviral agent.
  • SAR studies have elucidated key structural features that enhance its biological activity.
  • Ongoing research aims to further explore its therapeutic potential in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.